4-phenyldiazenyl-2-propoxyaniline 4-phenyldiazenyl-2-propoxyaniline
Brand Name: Vulcanchem
CAS No.: 126335-28-2
VCID: VC21251939
InChI: InChI=1S/C15H17N3O/c1-2-10-19-15-11-13(8-9-14(15)16)18-17-12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3
SMILES: CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol

4-phenyldiazenyl-2-propoxyaniline

CAS No.: 126335-28-2

Cat. No.: VC21251939

Molecular Formula: C15H17N3O

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

4-phenyldiazenyl-2-propoxyaniline - 126335-28-2

Specification

CAS No. 126335-28-2
Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
IUPAC Name 4-phenyldiazenyl-2-propoxyaniline
Standard InChI InChI=1S/C15H17N3O/c1-2-10-19-15-11-13(8-9-14(15)16)18-17-12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3
Standard InChI Key BZZGIBJOAJXVNW-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N
Canonical SMILES CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N

Introduction

Overview of 4-Phenyldiazenyl-2-propoxyaniline

Chemical Classification:

  • The compound "4-phenyldiazenyl-2-propoxyaniline" likely belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic or aliphatic groups.

  • The name suggests it is an aromatic azo compound with an aniline (amino group) and a propoxy substituent.

Structure:

  • 4-phenyldiazenyl: Indicates the presence of a phenyl ring attached to an azo group (-N=N-).

  • 2-propoxyaniline: Suggests an aniline derivative (benzene with an amino group) substituted at the second position with a propoxy group (-OCH2CH2CH3).

Synthesis

A general synthesis method for azo compounds involves:

  • Diazotization Reaction: Formation of a diazonium salt from an aromatic amine (e.g., aniline) using sodium nitrite (NaNO2) and hydrochloric acid (HCl).

  • Coupling Reaction: Reaction of the diazonium salt with another aromatic compound (e.g., phenol or substituted benzene) under basic conditions.

For "4-phenyldiazenyl-2-propoxyaniline," the synthesis might involve:

  • Diazotization of 4-aminoaniline.

  • Coupling with a phenol derivative containing a propoxy group.

Safety and Environmental Concerns

Azo compounds may pose environmental and health risks:

  • Toxicity: Some azo dyes degrade into aromatic amines, which can be carcinogenic.

  • Regulation: Many countries regulate the use of certain azo dyes, especially in food and textiles.

Data Table Example (Hypothetical)

PropertyValue (Approx.)
Molecular WeightDepends on exact structure
Melting PointTypically >100°C
SolubilityOrganic solvents
ColorLikely vibrant (e.g., red/orange)

If you need further assistance or clarification about azo compounds or related chemistry, feel free to ask!

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